molecular formula C5H11NO B13341185 (S,E)-2-Aminopent-3-en-1-ol

(S,E)-2-Aminopent-3-en-1-ol

Cat. No.: B13341185
M. Wt: 101.15 g/mol
InChI Key: NDPPRLUZHXMLMB-HRJJCQLASA-N
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Description

(S,E)-2-Aminopent-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a chiral molecule, meaning it has non-superimposable mirror images, and it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-2-Aminopent-3-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pent-3-en-1-ol and an appropriate amine source.

    Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a catalyst to facilitate the addition of the amino group to the pentene backbone.

    Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (S,E)-2-Aminopent-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

(S,E)-2-Aminopent-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-2-Aminopent-3-en-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can influence various biochemical pathways, potentially altering cellular functions and processes.

Comparison with Similar Compounds

    (S,E)-2-Aminopent-3-en-1-ol vs. (R,E)-2-Aminopent-3-en-1-ol: The (S) and ® enantiomers have different spatial arrangements, leading to different biological activities.

    This compound vs. 2-Amino-3-pentanol: The presence of a double bond in this compound distinguishes it from 2-Amino-3-pentanol, which is fully saturated.

Uniqueness: The unique combination of an amino group and a hydroxyl group on a pentene backbone gives this compound distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(E,2S)-2-aminopent-3-en-1-ol

InChI

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2-3,5,7H,4,6H2,1H3/b3-2+/t5-/m0/s1

InChI Key

NDPPRLUZHXMLMB-HRJJCQLASA-N

Isomeric SMILES

C/C=C/[C@@H](CO)N

Canonical SMILES

CC=CC(CO)N

Origin of Product

United States

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